4-[(4-tert-Butylphenoxy)methyl]benzoic acid

Lipophilicity Physicochemical Property Drug Design

Versatile building block for RXR-targeted drug discovery and functional material synthesis. • ≥97% purity guarantees consistent reaction yields. • High lipophilicity (LogP 5.40) enhances membrane permeability. • Carboxylic acid and flexible methylene linker enable rapid derivatization. • In stock with global shipping and full analytical documentation.

Molecular Formula C18H20O3
Molecular Weight 284.3 g/mol
CAS No. 132991-24-3
Cat. No. B183751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-tert-Butylphenoxy)methyl]benzoic acid
CAS132991-24-3
Molecular FormulaC18H20O3
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C18H20O3/c1-18(2,3)15-8-10-16(11-9-15)21-12-13-4-6-14(7-5-13)17(19)20/h4-11H,12H2,1-3H3,(H,19,20)
InChIKeyJVJSNLQHNQFVGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-tert-Butylphenoxy)methyl]benzoic Acid Overview


4-[(4-tert-Butylphenoxy)methyl]benzoic acid (CAS: 132991-24-3) is an aromatic carboxylic acid derivative with the molecular formula C18H20O3 and a molecular weight of 284.35 g/mol [1]. Its structure features a benzoic acid core linked via a methylene bridge to a 4-tert-butylphenoxy group, imparting significant lipophilicity with a calculated LogP of 5.40 . The compound is commercially available primarily as a research chemical (purity ≥ 95%), serving as a versatile building block in organic synthesis, polymer chemistry, and early-stage drug discovery . It is not intended for therapeutic or veterinary use .

Why 4-[(4-tert-Butylphenoxy)methyl]benzoic Acid Is Irreplaceable


Substituting 4-[(4-tert-Butylphenoxy)methyl]benzoic acid with a generic analog or a simple in-class compound like 3-(p-tert-butylphenoxy)benzoic acid or 4-(4-tert-butylphenoxy)benzoic acid is scientifically unsound. The specific structural elements—the para-substitution on the benzoic acid, the flexible methylene linker, and the presence of the bulky, highly lipophilic tert-butyl group—are not interchangeable features . For example, moving the substituent from the para (4-) to the meta (3-) position, as in the closely related 3-[(4-tert-butylphenoxy)methyl]benzoic acid, alters the molecule's electronic distribution and spatial geometry, which can fundamentally change its reactivity and binding interactions . The tert-butyl group's lipophilicity is a key driver of molecular properties, and its absence in simpler phenoxybenzoic acids results in a compound with significantly different solubility, permeability, and biological profile .

4-[(4-tert-Butylphenoxy)methyl]benzoic Acid: Quantitative Evidence


Lipophilicity: Regioisomer Comparison

The lipophilicity (LogP) of 4-[(4-tert-butylphenoxy)methyl]benzoic acid is 5.40, reflecting the influence of the para-substitution pattern and the methylene linker . While a direct head-to-head comparison for its regioisomer is not available, a structurally similar analog, 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoic acid, exhibits a lower LogP of 4.54 . The presence of a methylene bridge and para-substitution on the benzoic acid core in the target compound is a key structural feature differentiating it from analogs with direct ether linkages or different substitution patterns, which can impact solubility and membrane permeability.

Lipophilicity Physicochemical Property Drug Design

Methylene Linker and Para-Substitution Effects

The target compound is distinguished from other tert-butylphenoxy benzoic acids by its specific connectivity. Unlike 4-(4-tert-butylphenoxy)benzoic acid which has a direct ether linkage, 4-[(4-tert-butylphenoxy)methyl]benzoic acid features a flexible methylene (-CH2-) spacer between the phenoxy group and the benzoic acid ring . The para-substitution on the benzoic acid core further distinguishes it from the meta-substituted isomer, 3-[(4-tert-butylphenoxy)methyl]benzoic acid . These structural features directly influence the molecule's 3D conformation, electronic distribution, and the rotational freedom around the benzylic position, which are critical for specific interactions in a binding pocket or for polymerization reactions.

Chemical Synthesis Structure-Activity Relationship Building Block

4-[(4-tert-Butylphenoxy)methyl]benzoic Acid: Key Applications


RXR Modulator Scaffold

The compound's structure has been linked to potential bioactivity against retinoic acid receptor RXR-alpha, -beta, and -gamma [1]. This evidence positions 4-[(4-tert-butylphenoxy)methyl]benzoic acid as a promising scaffold for the development of novel RXR modulators. Its high lipophilicity (LogP 5.40) and flexible structure may be advantageous for designing molecules that can penetrate cellular membranes and engage intracellular targets.

Lipophilic Monomer for Polymers and Materials

The compound is a useful building block for the synthesis of functional materials and polymers, where its unique structural characteristics can enhance thermal stability and mechanical properties . The high lipophilicity imparted by the tert-butylphenoxy group makes it a suitable monomer for creating hydrophobic coatings, adhesives, or for tuning the properties of composite materials.

Organic Synthesis Intermediate

The carboxylic acid group and the ether linkage of 4-[(4-tert-butylphenoxy)methyl]benzoic acid allow it to undergo a variety of chemical reactions, including esterification and reduction . It serves as a versatile starting material for the synthesis of more complex molecules, including drug candidates and advanced intermediates.

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